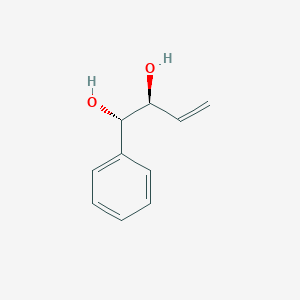
9-Decen-6-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decen-6-yn-1-ol is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decen-6-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Decyne, which can be achieved using a Lindlar catalyst to selectively reduce the triple bond to a double bond, forming this compound. Another approach involves the hydroboration-oxidation of 9-Decyne, where the alkyne is first converted to a borane intermediate, followed by oxidation to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of supported palladium or platinum catalysts in the presence of hydrogen gas is a common method for the selective reduction of alkynes to alkenes, which can then be further processed to obtain the alcohol.
Chemical Reactions Analysis
Types of Reactions: 9-Decen-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-Decenoic acid or 9-Decenal, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the triple bond can yield 9-Decen-1-ol, while further reduction can produce 9-Decanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 9-Decenoic acid, 9-Decenal
Reduction: 9-Decen-1-ol, 9-Decanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
9-Decen-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alkenes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Decen-6-yn-1-ol involves its interaction with various molecular targets and pathways. The presence of both a double bond and a triple bond allows the compound to participate in a variety of chemical reactions, including addition and substitution reactions. These reactions can lead to the formation of new chemical entities with distinct biological activities. The hydroxyl group in this compound also plays a crucial role in its reactivity, enabling the formation of hydrogen bonds and facilitating interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
9-Decen-1-ol: Similar in structure but lacks the triple bond, making it less versatile in certain chemical reactions.
9-Decyn-1-ol: Contains a triple bond but lacks the double bond, limiting its reactivity compared to 9-Decen-6-yn-1-ol.
1-Decanol: A saturated alcohol with no double or triple bonds, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a double bond, a triple bond, and a hydroxyl group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Properties
CAS No. |
197901-51-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dec-9-en-6-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3,6-10H2 |
InChI Key |
HSLXEQVCALQGCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC#CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


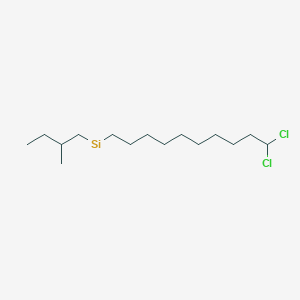
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
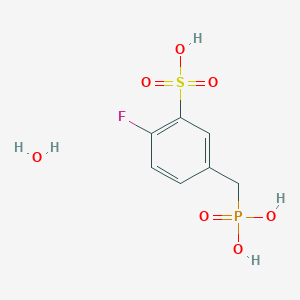
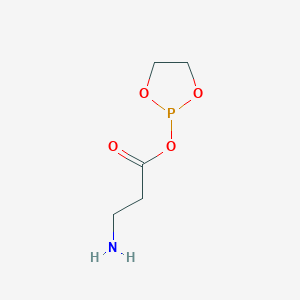
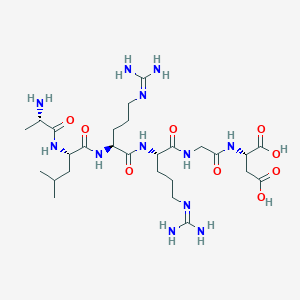
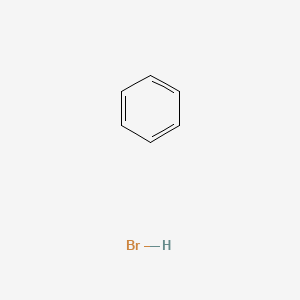
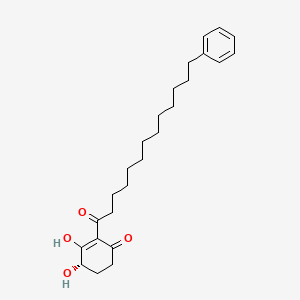
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
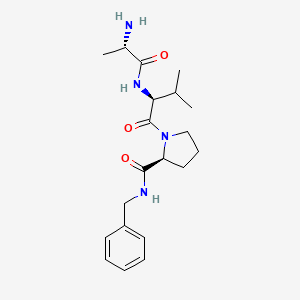
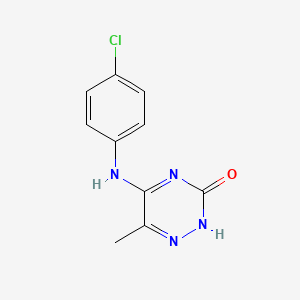
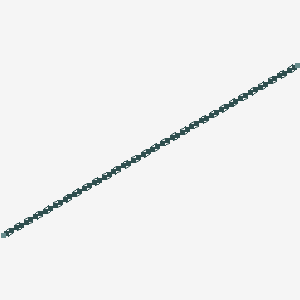

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
